molecular formula C14H17FN2O2 B12993936 (R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B12993936
M. Wt: 264.29 g/mol
InChI Key: IEFBHSRDSOLWPV-LBPRGKRZSA-N
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Description

®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[55]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate diol to form the spirocyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature distinguishes it from other fluorinated compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C14H17FN2O2

Molecular Weight

264.29 g/mol

IUPAC Name

(5R)-5-(4-fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)12-9-17-13(18)19-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)/t12-/m0/s1

InChI Key

IEFBHSRDSOLWPV-LBPRGKRZSA-N

Isomeric SMILES

C1CNCCC12[C@@H](CNC(=O)O2)C3=CC=C(C=C3)F

Canonical SMILES

C1CNCCC12C(CNC(=O)O2)C3=CC=C(C=C3)F

Origin of Product

United States

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